molecular formula C11H10FNO B1324211 5-(3-Fluorophenyl)-5-oxovaleronitrile CAS No. 898767-18-5

5-(3-Fluorophenyl)-5-oxovaleronitrile

Cat. No.: B1324211
CAS No.: 898767-18-5
M. Wt: 191.2 g/mol
InChI Key: RUQCPSKGUVMJBF-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-5-oxovaleronitrile: is an organic compound characterized by the presence of a fluorophenyl group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(3-Fluorophenyl)-5-oxovaleronitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Knoevenagel condensation reaction, where 3-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group may be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(3-Fluorophenyl)-5-hydroxyvaleronitrile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 5-(3-Fluorophenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(3-Fluorophenyl)-5-hydroxyvaleronitrile.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

5-(3-Fluorophenyl)-5-oxovaleronitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.

Medicine:

The compound’s potential as a pharmacophore makes it a valuable candidate for drug discovery and development. Its derivatives may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ketone and nitrile groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 5-(3-Chlorophenyl)-5-oxovaleronitrile
  • 5-(3-Bromophenyl)-5-oxovaleronitrile
  • 5-(3-Methylphenyl)-5-oxovaleronitrile

Comparison:

Compared to its analogs, 5-(3-Fluorophenyl)-5-oxovaleronitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the fluorinated compound may show enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-(3-fluorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQCPSKGUVMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642216
Record name 5-(3-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-18-5
Record name 5-(3-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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